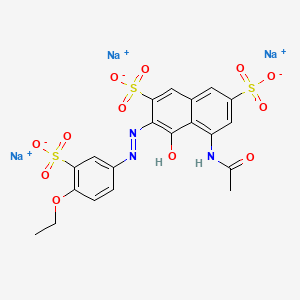

Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

CAS No.: 3321-13-9

Cat. No.: VC17048766

Molecular Formula: C20H16N3Na3O12S3

Molecular Weight: 655.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3321-13-9 |

|---|---|

| Molecular Formula | C20H16N3Na3O12S3 |

| Molecular Weight | 655.5 g/mol |

| IUPAC Name | trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C20H19N3O12S3.3Na/c1-3-35-15-5-4-12(8-16(15)37(29,30)31)22-23-19-17(38(32,33)34)7-11-6-13(36(26,27)28)9-14(21-10(2)24)18(11)20(19)25;;;/h4-9,25H,3H2,1-2H3,(H,21,24)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |

| Standard InChI Key | HQVQGBXKAKQMBT-UHFFFAOYSA-K |

| Canonical SMILES | CCOC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate can be deduced as , based on its systematic name. The structure features:

-

A naphthalene backbone disubstituted with sulfonate groups at positions 2 and 7, enhancing water solubility .

-

An azo group (-N=N-) bridging the naphthalene system and a 4-ethoxy-3-sulphonatophenyl group, facilitating π-conjugation and chromophoric activity .

-

Acetylamino (-NHCOCH) and hydroxy (-OH) substituents at positions 5 and 4, respectively, which influence electronic transitions and binding affinity .

Key Physicochemical Properties

The trisodium salt configuration ensures ionic dissociation in aqueous media, making the dye suitable for applications requiring homogeneous dispersion .

Synthesis and Manufacturing

The synthesis of this compound likely follows a multi-step diazo coupling process, common to azo dyes :

-

Diazotization: A primary aromatic amine (e.g., 4-ethoxy-3-sulphonatoaniline) is treated with nitrous acid (HNO) under acidic conditions to form a diazonium salt.

-

Coupling: The diazonium salt reacts with 4-hydroxy-5-acetylamino-naphthalene-2,7-disulfonic acid in an alkaline medium, forming the azo linkage .

-

Salification: Sodium hydroxide neutralizes sulfonic acid groups, yielding the trisodium salt .

Critical parameters include temperature control (0–5°C during diazotization) and pH adjustment to optimize coupling efficiency . Impurities such as unreacted intermediates are removed via crystallization or membrane filtration .

While not directly cited for food use, structurally similar trisodium azo dyes (e.g., tartrazine, CHEBI:9405 ) are employed as colorants. Regulatory approval would depend on toxicity profiling, which remains unconfirmed for this specific compound.

Biological Staining

The dye’s affinity for biomolecules may suit histological applications, akin to hydroxynaphthol blue’s use in calcium ion detection .

Biological and Environmental Impact

Toxicity Considerations

Azo dyes metabolize into aromatic amines, some of which are mutagenic . While no direct data exists for this compound, structural analogs like tartrazine exhibit low acute toxicity but potential allergenicity .

Environmental Persistence

Sulfonated azo dyes resist microbial degradation due to their ionic nature, posing challenges in wastewater treatment . Advanced oxidation processes (e.g., ozonation) are often required for remediation .

Recent Research and Innovations

Recent studies on analogous dyes highlight trends in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume